(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, or ZATHA, is an important organic compound in the field of biochemistry and molecular biology. It is a versatile compound that has a wide range of applications in laboratory experiments, including the synthesis of other compounds, and in scientific research.
Mechanism Of Action
The mechanism of action of ZATHA is not fully understood. However, it is known that it is a reversible inhibitor of proteases, which means that it binds to the active site of the enzyme and blocks the enzyme’s activity. In addition, ZATHA has been shown to interact with other molecules, such as DNA and RNA, and can be used to study the interactions between proteins and other molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of ZATHA are not fully understood. However, it has been shown to inhibit the activity of proteases, which can have a variety of effects on cellular processes. In addition, it has been shown to interact with DNA and RNA, and can be used to study the interactions between proteins and other molecules.
Advantages And Limitations For Lab Experiments
The main advantage of using ZATHA in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, including inhibitors of enzymes, and to study the structure and function of proteins. In addition, it can be used to study the interactions between proteins and other molecules. However, it is important to note that ZATHA is a reversible inhibitor, which means that it can be easily displaced by other molecules.
Future Directions
There are a number of potential future directions for the use of ZATHA in scientific research. For example, it could be used to study the structure and function of proteins in more detail, and to study the interactions between proteins and other molecules. In addition, it could be used to develop new inhibitors of enzymes, and to study the effects of these inhibitors on cellular processes. Finally, it could be used to study the effects of ZATHA on the metabolism of other molecules, such as carbohydrates, lipids, and nucleic acids.
Scientific Research Applications
ZATHA has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as peptides and other organic compounds. It is also used in the synthesis of inhibitors of enzymes, such as proteases. In addition, ZATHA is used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.
properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSBEYHHRKMJL-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid | |
CAS RN |
120570-48-1 | |
Record name | 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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